

In-Depth Technical Guide: Physical Properties of BOC-NH-PEG2-propene

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Compound of Interest		
Compound Name:	BOC-NH-PEG2-propene	
Cat. No.:	B1676993	Get Quote

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Introduction

BOC-NH-PEG2-propene, also known by its IUPAC name tert-butyl (2-(2-(prop-2-en-1-yloxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker molecule widely employed in the fields of chemical biology and drug discovery. Its structure incorporates a Boc-protected amine, a short polyethylene glycol (PEG) spacer, and a terminal propene group. This unique combination of functional moieties makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. In a typical PROTAC molecule, one end binds to the target protein, while the other recruits an E3 ubiquitin ligase. The linker, for which BOC-NH-PEG2-propene is a precursor, plays a critical role in connecting these two binding elements and orienting them productively to facilitate ubiquitination and subsequent degradation of the target protein. The physical properties of the linker, such as its length, flexibility, and solubility, are crucial determinants of a PROTAC's efficacy and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the known physical properties of **BOC-NH-PEG2-propene**, supported by experimental protocols for their determination.



Core Physical and Chemical Properties

The fundamental physicochemical properties of **BOC-NH-PEG2-propene** are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
Chemical Formula	C12H23NO4	[1]
Molecular Weight	245.32 g/mol	[1]
CAS Number	2410236-85-8	[1]
Appearance	White to off-white solid	[2]
Solubility	Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).	[2]
Storage Temperature	-20°C	[1]

Note: Specific quantitative data for melting point, boiling point, and density are not readily available in published literature. General experimental protocols for their determination are provided in the following sections.

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of **BOC-NH-PEG2-propene**. These protocols are based on standard laboratory practices for the characterization of similar chemical compounds.

Synthesis of BOC-NH-PEG2-propene

A general synthesis route for **BOC-NH-PEG2-propene** involves the etherification of a Boc-protected amino-PEG alcohol with an allyl halide.[2]

Materials:



- Boc-NH-PEG2-OH (tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate)
- Allyl bromide
- Sodium hydride (NaH)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Dissolve Boc-NH-PEG2-OH in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- Carefully add sodium hydride portion-wise to the stirred solution.
- Allow the mixture to stir at 0°C for 30 minutes.
- Add allyl bromide dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with water and then brine.



- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure BOC-NH-PEG2-propene.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
- Analysis: Acquire 1H and 13C NMR spectra. The resulting spectra should show characteristic peaks corresponding to the protons and carbons of the Boc group, the PEG linker, and the terminal propene group.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and confirm its identity.

- Technique: Electrospray ionization (ESI) mass spectrometry is a suitable technique.
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show
 a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of BOC-NH-PEG2-propene.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Analysis: Acquire the IR spectrum. Look for characteristic absorption bands for the N-H bond
 of the carbamate, the C=O of the Boc group, the C-O-C ether linkages of the PEG spacer,
 and the C=C of the propene group.

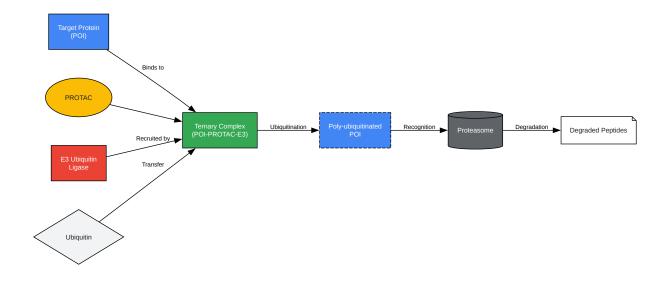


Signaling Pathways and Experimental Workflows

As a key component in the synthesis of PROTACs, **BOC-NH-PEG2-propene** plays an integral role in the broader experimental workflow of targeted protein degradation.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action of a PROTAC, where **BOC-NH-PEG2-propene** would be incorporated into the linker.



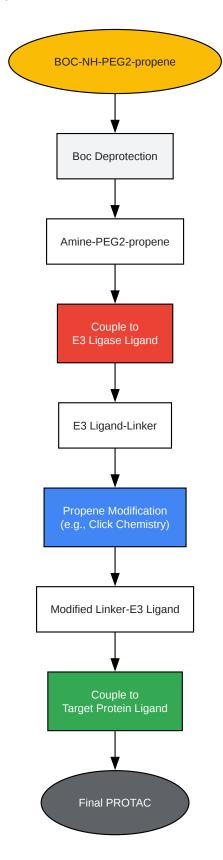
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Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis



The diagram below outlines a typical workflow for the synthesis of a PROTAC, starting from the **BOC-NH-PEG2-propene** linker precursor.





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Caption: A representative workflow for the synthesis of a PROTAC.

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